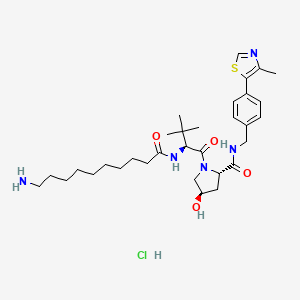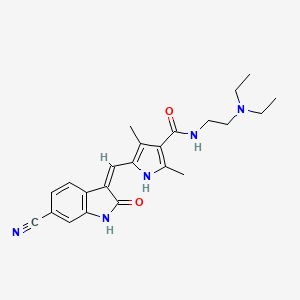
Ret-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ret-IN-26 is a selective inhibitor of the rearranged during transfection (RET) kinase, which plays a crucial role in the development and progression of various cancers. The compound has shown significant potential in inhibiting RET kinase activity, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-26 involves the preparation of indol-2-one derivatives. The process typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis reaction.
Substitution reactions: Various substituents are introduced to the indole core to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Ret-IN-26 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学研究应用
Ret-IN-26 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit RET kinase activity in various cancers, including non-small cell lung cancer and thyroid cancer.
Drug Development: The compound serves as a lead molecule for developing new RET inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used in studies to understand the role of RET kinase in cellular signaling pathways and its impact on cancer progression.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require selective kinase inhibition.
作用机制
Ret-IN-26 exerts its effects by selectively inhibiting the activity of the RET kinase. The compound binds to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in RET-dependent cancer cells .
相似化合物的比较
Similar Compounds
Selpercatinib: Another selective RET inhibitor with a similar mechanism of action.
Pralsetinib: A RET inhibitor that has shown efficacy in treating RET fusion-positive cancers.
SYHA1815: A novel RET inhibitor with high selectivity and potency
Uniqueness of Ret-IN-26
This compound stands out due to its high selectivity for RET kinase and its ability to inhibit both wild-type and mutant forms of the kinase. This makes it a valuable tool for studying RET-dependent cancers and developing targeted therapies .
属性
分子式 |
C23H27N5O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
5-[(Z)-(6-cyano-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-5-28(6-2)10-9-25-23(30)21-14(3)19(26-15(21)4)12-18-17-8-7-16(13-24)11-20(17)27-22(18)29/h7-8,11-12,26H,5-6,9-10H2,1-4H3,(H,25,30)(H,27,29)/b18-12- |
InChI 键 |
ATHVRLPWRLSIJL-PDGQHHTCSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C#N)NC2=O)C |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C#N)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


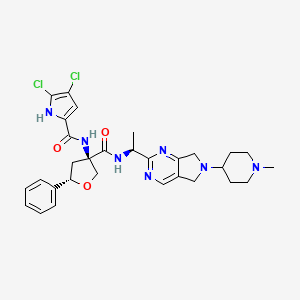
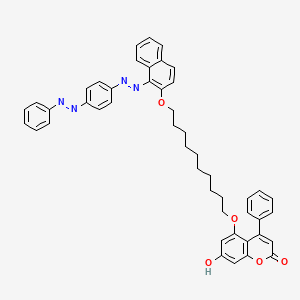
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
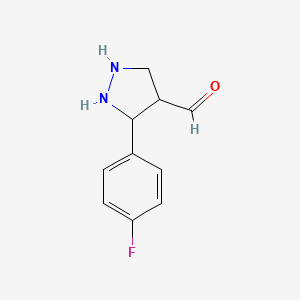
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

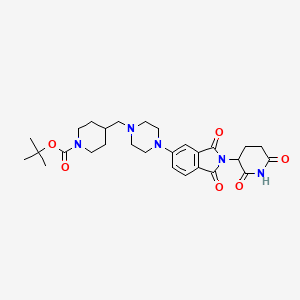
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
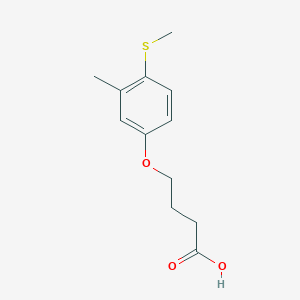
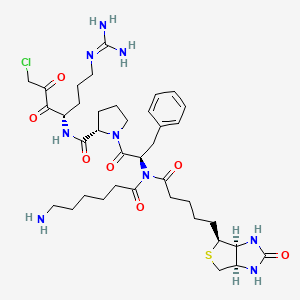
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
